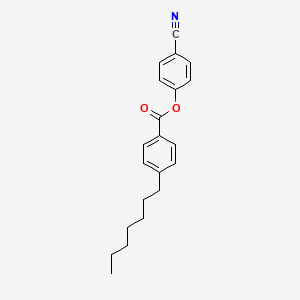

4-Cyanophenyl 4-heptylbenzoate

描述

Historical Context and Evolution of Research on Mesogenic Benzoate (B1203000) Esters

The study of liquid crystals began in 1888 with the discovery by Friedrich Reinitzer that a derivative of cholesterol, cholesteryl benzoate, had two distinct melting points and a cloudy intermediate phase. mdpi.com This marked the inception of a new field of science. Ester-based compounds, particularly benzoates, have since become a cornerstone of liquid crystal research due to their chemical stability and the relative ease with which their molecular structure can be modified to tune mesomorphic properties. researchgate.netacademie-sciences.fr

Early research focused on understanding the fundamental relationship between molecular structure and the type of liquid crystal phase (mesophase) exhibited. Scientists synthesized homologous series of compounds, systematically varying features like the length of terminal alkyl chains, to observe the effect on phase transition temperatures and stability. mdpi.comwisdomlib.orgresearchgate.net The introduction of polar terminal groups, such as the cyano (–CN) group, was a significant development. The cyano group imparts a strong dipole moment, which profoundly influences the dielectric properties and molecular organization of the material, leading to the positive dielectric anisotropy essential for the operation of twisted nematic liquid crystal displays (LCDs). aip.orgscribd.com

The evolution of research on benzoate esters saw a shift from purely academic curiosity to targeted synthesis for technological applications. researchgate.netacademie-sciences.fr The need for materials with wide nematic temperature ranges, low viscosity, and specific electro-optical characteristics for the burgeoning display industry in the latter half of the 20th century drove much of this work. scribd.com Cyanophenyl benzoates emerged as a critical class of compounds, often used as components in liquid crystal mixtures to optimize the performance of display devices. researchgate.netgoogle.com

Significance of the 4-Cyanophenyl 4-heptylbenzoate Moiety in Advanced Materials Science

This compound, also referred to as CPHB or 7BBCN, is a significant compound in materials science primarily due to its well-defined liquid crystalline properties. tandfonline.comresearchgate.net It serves as a model system for studying the nematic phase and the influence of molecular structure on bulk properties. Its rod-like shape and the presence of the polar cyano group lead to strong intermolecular interactions and the formation of a stable nematic phase over a specific temperature range. smolecule.comtandfonline.com

Dielectric spectroscopy is another crucial tool used to investigate this compound. tandfonline.comresearchgate.net These studies measure the material's response to an applied electric field across a range of frequencies. The results provide insight into molecular reorientational dynamics, such as rotations around the long and short molecular axes. tandfonline.comresearchgate.net This information is vital for understanding and optimizing the switching behavior of liquid crystals in display applications.

Furthermore, this compound is frequently used as a component in binary liquid crystal mixtures. smolecule.comgoogle.comresearchgate.net By mixing it with other nematogenic compounds, researchers can create eutectic mixtures with suppressed melting points and broader nematic ranges, which are desirable for practical applications. google.com Studies on these mixtures also help elucidate the complex intermolecular interactions that govern phase behavior. For example, mixing this compound with 4-n-pentylphenyl-4-n-hexyloxy benzoate has been shown to induce a smectic phase, which is not present in either of the individual components. researchgate.net

The table below summarizes key physical properties of this compound reported in various research studies.

| Property | Value | Research Method |

| Chemical Formula | C₂₁H₂₃NO₂ | - |

| CAS Number | 38690-76-5 | - |

| Molecular Weight | 321.42 g/mol | - |

| Melting Point | 44-45 °C | Literature chembk.com |

| Nematic-Isotropic Transition | ~57 °C | Literature smolecule.com |

| Molecular Length (extended) | 21 Å | Model tandfonline.com |

| Effective Molecular Length (X-ray) | 28 Å | X-ray Diffraction tandfonline.com |

The orientational order parameter, , is a measure of the alignment of the molecules with the nematic director. X-ray diffraction studies have provided temperature-dependent values for this parameter.

| Temperature (°C) | Order Parameter |

| 50 | 0.53 |

| 52 | 0.50 |

| 54 | 0.46 |

| 56 | 0.38 |

| Data derived from X-ray diffraction studies. tandfonline.com |

Current Research Trajectories and Future Outlook for this compound Studies

Current research continues to explore the nuanced behavior of this compound and related cyanophenyl benzoate compounds. One area of focus is the study of these materials in confined geometries or as part of composite systems. tandfonline.com For instance, investigating the molecular dynamics of cyanophenyl alkylbenzoates when mixed with aerosil nanoparticles reveals how surface interactions affect the liquid crystal's relaxation processes and phase behavior. tandfonline.com These studies are relevant for developing new types of flexible displays or sensors where the liquid crystal is confined in a polymer matrix.

Dielectric studies remain a prominent research trajectory, with investigations into the dielectric relaxation processes in both the nematic and isotropic phases. tandfonline.comresearchgate.net Advanced analyses of dielectric spectra help to distinguish different modes of molecular motion and their corresponding activation energies. tandfonline.com Comparing the dielectric properties of this compound with structurally similar compounds, where the polar cyano group is positioned differently, provides deeper insights into structure-property relationships. tandfonline.comresearchgate.net For example, comparing it with 4-(4-cyanobutyloxy)phenyl 4-n-heptylbenzoate, where the CN group is decoupled from the molecular core by a flexible chain, showed significant differences in dielectric behavior and dipole-dipole associations. tandfonline.com

The future outlook for research on this compound and its analogues is tied to the broader advancement of liquid crystal technologies. While this specific compound may be a component in older formulations, the fundamental understanding gained from its study is crucial for designing next-generation materials. This includes liquid crystals for faster switching displays, tunable microwave devices, and advanced optical components like spatial light modulators. The detailed characterization of its physical properties provides a valuable dataset for validating and refining theoretical models of the liquid crystalline state, contributing to the rational design of new materials with tailored functionalities.

Structure

3D Structure

属性

IUPAC Name |

(4-cyanophenyl) 4-heptylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)21(23)24-20-14-10-18(16-22)11-15-20/h8-15H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAUTNYPKHVAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068129 | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38690-76-5 | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38690-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038690765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cyanophenyl p-heptylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Cyanophenyl 4 Heptylbenzoate

Established Synthetic Routes for 4-Cyanophenyl 4-heptylbenzoate

Several well-established methods are employed for the synthesis of this compound, each with its own set of procedural nuances and resulting yields.

Esterification Reactions: Mechanisms and Catalysis (e.g., DCC, acid catalysts)

The fundamental reaction for producing this compound is the esterification of 4-heptylbenzoic acid with 4-cyanophenol. This reaction can be catalyzed by acids or facilitated by coupling agents.

In a typical acid-catalyzed esterification, a strong acid like sulfuric acid is used to protonate the carbonyl oxygen of the 4-heptylbenzoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 4-cyanophenol. The reaction proceeds with the elimination of a water molecule to form the final ester product.

Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the esterification. enamine.netbachem.com In this method, DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. libretexts.org This intermediate is then readily attacked by the hydroxyl group of 4-cyanophenol, leading to the formation of the ester and dicyclohexylurea (DCU) as a byproduct. bachem.com The low solubility of DCU in many organic solvents can simplify the purification process. bachem.com

Reflux with Dean-Stark Method and its Considerations

The Dean-Stark method is a common technique used in conjunction with reflux to drive the equilibrium of the esterification reaction towards the product side. This is achieved by continuously removing the water formed during the reaction. The reaction mixture, typically in a solvent like toluene (B28343), is heated to reflux. orgsyn.org The vapor, containing both the solvent and water, rises into the Dean-Stark apparatus, where it condenses. Since water is denser than toluene, it collects in the trap while the toluene overflows back into the reaction flask. orgsyn.org This removal of water is crucial for achieving high yields in equilibrium-limited esterification reactions.

Key considerations for this method include the choice of an appropriate solvent that forms an azeotrope with water and has a boiling point suitable for the reaction temperature. The efficiency of water removal can be affected by the size and design of the Dean-Stark trap. orgsyn.org

Acid Chloride Esterification: Conditions and Yield Optimization

An alternative and often higher-yielding route involves the use of an acid chloride. In this two-step process, 4-heptylbenzoic acid is first converted to its more reactive acid chloride derivative, 4-heptylbenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. sigmaaldrich.com

The resulting 4-heptylbenzoyl chloride is then reacted with 4-cyanophenol. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758). Optimization of yield can be achieved by carefully controlling the reaction temperature and the stoichiometry of the reactants and base. evitachem.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help in determining the optimal reaction time.

Coupling Agent Methods (e.g., DCC, DMAP) and their Efficacy

As mentioned earlier, coupling agents like DCC are effective in promoting esterification under mild conditions. enamine.net The efficacy of DCC can be enhanced by the addition of a catalyst such as 4-dimethylaminopyridine (DMAP). DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate, which is then more readily attacked by the alcohol.

The use of DCC/DMAP is particularly advantageous for reactions that are sensitive to high temperatures or strong acidic conditions. The reaction is typically carried out at room temperature or even at 0°C to minimize side reactions. chemspider.com The choice of solvent can influence the reaction rate and the ease of purification. While effective, the formation of the dicyclohexylurea (DCU) byproduct requires a purification step, usually filtration, to remove it from the reaction mixture. bachem.com

Advanced Synthetic Strategies and Optimization in this compound Production

To improve reaction times and yields, more advanced synthetic techniques have been explored for the production of esters like this compound.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net By using microwave irradiation, the reaction mixture can be heated rapidly and uniformly, leading to a significant reduction in reaction times compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully applied to various esterification and other organic reactions, often resulting in higher yields and cleaner products. rsc.orgfrontiersin.org

For the synthesis of this compound, a microwave-assisted approach could involve reacting 4-heptylbenzoic acid and 4-cyanophenol in the presence of a suitable catalyst under microwave irradiation. The significant reduction in reaction time, from hours to minutes, is a major advantage of this method. nih.gov

Table 1: Comparison of Synthetic Methodologies for Ester Synthesis

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

| Acid-Catalyzed Esterification | Sulfuric Acid | Reflux | Low cost of catalyst | Equilibrium limited, may require excess reactant or water removal |

| Dean-Stark Method | Acid catalyst | Reflux with azeotropic removal of water | Drives reaction to completion, improves yield | Requires specific apparatus |

| Acid Chloride Esterification | Thionyl Chloride, Pyridine/DMAP | Anhydrous solvent, often at room temperature | High yield, fast reaction | Two-step process, uses hazardous reagents |

| DCC Coupling | DCC, often with DMAP | Room temperature or 0°C | Mild conditions, good for sensitive substrates | Forms insoluble byproduct (DCU) that needs removal |

| Microwave-Assisted Synthesis | Various catalysts | Microwave irradiation | Drastically reduced reaction times, often higher yields | Requires specialized microwave reactor |

Catalyst Screening and Nucleophilic Catalysis (e.g., DMAP)

The synthesis of this compound is typically achieved via esterification, a reaction that is often kinetically slow and requires catalysis to proceed at a reasonable rate and yield. The primary method involves the reaction of 4-heptylbenzoic acid with 4-cyanophenol. smolecule.com While traditional acid catalysts like sulfuric acid can be employed, modern synthetic methods often favor milder and more efficient catalytic systems. smolecule.com

Nucleophilic catalysts, particularly 4-dimethylaminopyridine (DMAP), are widely used in acylation reactions due to their high efficacy. semanticscholar.orgacademie-sciences.fr DMAP functions by reacting with an acylating agent (such as an acid anhydride (B1165640) or acid chloride derived from 4-heptylbenzoic acid) to form a highly reactive N-acylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the hydroxyl group of 4-cyanophenol than the original acylating agent. This catalytic cycle significantly accelerates the esterification process.

In what is known as Steglich esterification, a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) is used to activate the carboxylic acid, and DMAP is added in catalytic amounts to facilitate the acyl transfer. semanticscholar.org This combination is known for producing high yields under mild conditions.

Table 1: Comparison of Catalytic Systems for Esterification

| Catalyst System | Description | Advantages |

|---|---|---|

| Acid Catalysis (e.g., H₂SO₄) | A traditional method where a strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. smolecule.com | Low cost, simple procedure. |

| DCC/DMAP (Steglich Esterification) | DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst for acyl transfer. semanticscholar.org | High yields, mild reaction conditions, suitable for sensitive substrates. |

The choice of catalyst is critical and is often screened to optimize yield and purity while minimizing side reactions and harsh conditions.

Solvent Selection and its Influence on Reactant Solubility and Purity

The selection of a solvent is paramount in the synthesis of this compound as it directly impacts reactant solubility, reaction rate, and the ease of purification. An ideal solvent should dissolve both 4-heptylbenzoic acid and 4-cyanophenol to ensure a homogeneous reaction mixture, allowing for effective interaction between reactants and the catalyst.

Commonly used solvents for esterification reactions include aprotic solvents like dichloromethane (DCM), diethyl ether, and toluene. semanticscholar.org These solvents are generally inert under the reaction conditions and their polarity can be chosen to balance the solubility of the non-polar 4-heptylbenzoic acid and the more polar 4-cyanophenol.

The solvent's boiling point can also be a factor, especially if the reaction requires heating to proceed to completion. However, for milder methods like DCC/DMAP catalysis, reactions are often run at or below room temperature. semanticscholar.org The purity of the final product is also influenced by the solvent; a solvent from which the product can be easily precipitated or crystallized upon completion of the reaction can simplify the initial stages of purification.

Molar Ratio Optimization for Driving Esterification to Completion

To maximize the yield of this compound, the stoichiometry of the reactants must be carefully controlled. According to Le Châtelier's principle, using an excess of one reactant can drive the equilibrium of a reversible reaction, such as esterification, towards the products. In practice, it is common to use a slight excess (e.g., 1.1 to 1.5 equivalents) of the more readily available or easily removable reactant.

In the context of Steglich esterification using DCC and DMAP, the molar ratios are critical for both yield and purity. A typical setup might involve the ratios outlined below.

Table 2: Illustrative Molar Ratios for Steglich Esterification

| Reactant/Reagent | Molar Ratio | Purpose |

|---|---|---|

| 4-Heptylbenzoic Acid | 1.0 | Limiting Reagent |

| 4-Cyanophenol | 1.0 - 1.2 | Nucleophile |

| DCC | 1.1 | Coupling Agent |

Optimizing these ratios is a key part of methods development. Using a large excess of any reagent is generally avoided as it complicates the purification process, requiring the removal of unreacted starting materials in addition to reaction byproducts like dicyclohexylurea (in the case of DCC).

Post-Synthesis Purification Techniques: Column Chromatography and Recrystallization

Following the synthesis, the crude this compound product is typically a mixture containing the desired ester, unreacted starting materials, catalyst residues, and byproducts. Achieving the high purity required for applications such as liquid crystal displays necessitates rigorous purification, commonly achieved through a combination of column chromatography and recrystallization. smolecule.com

Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) and solubility in a mobile phase (eluent). columbia.edu For this compound, a non-polar solvent system like hexane-ethyl acetate (B1210297) is often effective. The components of the crude mixture travel down the column at different rates, allowing for the isolation of the pure ester. The progress of the separation can be monitored using thin-layer chromatography (TLC). columbia.edu

Recrystallization: This is a powerful technique for purifying solid compounds. illinois.eduresearchgate.net The crude product obtained after synthesis or chromatography is dissolved in a minimum amount of a hot solvent in which it is highly soluble. researchgate.net As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. researchgate.net Ethanol or ethanol/water mixtures are often suitable solvents for the recrystallization of such esters. The quality of the final product, often a white crystalline powder with a melting point around 44-45°C, is a testament to the effectiveness of this technique. chembk.com

Chemical Transformations and Derivatization of this compound

The structure of this compound contains two primary functional groups amenable to chemical transformation: the ester linkage and the nitrile group. These groups can be selectively targeted to synthesize new derivatives.

Hydrolysis of the Ester Bond: Acidic and Basic Conditions

The ester bond in this compound can be cleaved through hydrolysis to yield its constituent carboxylic acid and phenol. smolecule.com This reaction can be performed under either acidic or basic conditions.

Acidic Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the ester undergoes hydrolysis. The reaction is reversible, and an excess of water is used to drive the equilibrium towards the products: 4-heptylbenzoic acid and 4-cyanophenol. smolecule.com

Basic Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), results in an irreversible hydrolysis. The reaction yields the carboxylate salt of 4-heptylbenzoic acid and 4-cyanophenol. Subsequent acidification is required to protonate the carboxylate and isolate the free 4-heptylbenzoic acid.

Reduction of the Nitrile Group to Amine Functionality

The cyano (nitrile) group (-C≡N) on the phenyl ring is a versatile functional group that can be reduced to a primary amine (-CH₂NH₂). smolecule.com This transformation significantly alters the molecule's electronic and chemical properties. Several reducing agents can accomplish this conversion.

Table 3: Reagents for Nitrile Reduction

| Reducing Agent | Conditions | Description |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Typically in an anhydrous ether solvent (e.g., diethyl ether, THF), followed by an acidic workup. researchgate.netchemguide.co.uk | A powerful, non-selective reducing agent capable of reducing nitriles to primary amines. chemguide.co.uk |

| Catalytic Hydrogenation | Hydrogen gas (H₂) with a metal catalyst such as Raney Nickel, Palladium (Pd), or Platinum (Pt). researchgate.netchemguide.co.uk | A common industrial method that often requires elevated pressure and temperature. chemguide.co.uk |

| Borohydride (B1222165) Systems | Reagents like sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in the presence of a catalyst like NiCl₂, CoCl₂, or Raney Ni. researchgate.netgoogle.comsemanticscholar.org | Offers milder and often more selective reaction conditions compared to LiAlH₄. semanticscholar.org |

The reduction of the nitrile on this compound would yield 4-(aminomethyl)phenyl 4-heptylbenzoate, a derivative with a reactive primary amine group that could be used for further functionalization, for instance, in the synthesis of polyamides or Schiff bases.

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

The structure of this compound contains two phenyl rings that can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are dictated by the electronic effects of the substituents attached to each ring.

Ring A (derived from 4-heptylbenzoic acid): This ring is substituted with a n-heptyl group (-C₇H₁₅) and the carbonyl part of the ester linkage (-C(O)O-). The heptyl group is an electron-donating alkyl group, which activates the ring and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied, it directs to the two ortho positions (C2, C6). Conversely, the ester's carbonyl group is electron-withdrawing, deactivating the ring and acting as a meta-director.

Ring B (derived from 4-cyanophenol): This ring is substituted with a cyano group (-CN) and the oxygen atom of the ester linkage (-OC(O)-). The cyano group is strongly electron-withdrawing and a meta-director. The ester oxygen, however, is electron-donating through resonance, acting as a strong activator and an ortho, para-director. Given the para position is occupied by the cyano group, it directs incoming electrophiles to the ortho positions (C2', C6').

Nitration is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This mixture generates the highly electrophilic nitronium ion (NO₂⁺).

When this compound is subjected to nitration, the substitution is expected to occur preferentially on the more activated aromatic ring. The phenoxy ring (Ring B) is strongly activated by the ester's oxygen atom, which directs the incoming nitro group to the positions ortho to it. Therefore, the primary products are the mononitrated derivatives on this ring. While less likely, nitration can also occur on the benzoic acid-derived ring (Ring A), ortho to the activating heptyl group.

The reaction can be represented as: C₂₁H₂₃NO₂ + HNO₃ --(H₂SO₄)--> C₂₁H₂₂N₂O₄ + H₂O

Table 1: Potential Mononitrated Derivatives of this compound

| Derivative Name | Position of Nitro Group | Ring |

| 4-Cyano-2-nitrophenyl 4-heptylbenzoate | C2' | B |

| 4-Cyano-3-nitrophenyl 4-heptylbenzoate | C3' | B |

| 4-Cyanophenyl 4-heptyl-3-nitrobenzoate | C3 | A |

Halogenation, such as bromination or chlorination, is another key electrophilic aromatic substitution reaction. It is typically performed using the halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), which polarizes the halogen molecule to create a more potent electrophile.

Similar to nitration, the regioselectivity of halogenation is governed by the directing effects of the existing substituents. The strong activating effect of the ester oxygen on Ring B makes it the primary target for halogenation. The incoming halogen atom will substitute at the positions ortho to the ester oxygen.

The general reaction for bromination is: C₂₁H₂₃NO₂ + Br₂ --(FeBr₃)--> C₂₁H₂₂BrNO₂ + HBr

Research on analogous compounds, such as other para-substituted phenyl benzoates, supports that substitution occurs on the phenol-derived ring. For instance, studies on halogenated derivatives of similar structures show that modification on the ring bearing the ester oxygen is a common pathway. nih.govbath.ac.uk

Table 2: Potential Monohalogenated Products of this compound

| Derivative Name | Position of Halogen | Halogen | Ring |

| 2-Bromo-4-cyanophenyl 4-heptylbenzoate | C2' | Bromine | B |

| 2-Chloro-4-cyanophenyl 4-heptylbenzoate | C2' | Chlorine | B |

| 4-Cyanophenyl 3-bromo-4-heptylbenzoate | C3 | Bromine | A |

| 4-Cyanophenyl 3-chloro-4-heptylbenzoate | C3 | Chlorine | A |

Liquid Crystalline Behavior and Mesophase Investigations of 4 Cyanophenyl 4 Heptylbenzoate

Nematic Phase Characteristics of 4-Cyanophenyl 4-heptylbenzoate

CPHB exhibits a nematic phase within a specific temperature range, characterized by long-range orientational order of its constituent molecules, while lacking long-range positional order. This phase is crucial for many of its applications and has been the subject of detailed physical investigations. The transition temperatures for CPHB have been identified as approximately 43.5°C for the crystal-to-nematic (T_CN) transition and 56°C for the nematic-to-isotropic (T_NI) transition, with the nematic phase capable of being supercooled to around 33°C. tandfonline.com

The degree of orientational order in the nematic phase is quantified by order parameters, which are derived from the orientational distribution function, f(β). This function describes the probability of finding a molecule at a particular angle β with respect to the director, which is the average direction of molecular alignment. For this compound, these parameters have been determined using X-ray diffraction studies on magnetically oriented samples. tandfonline.comresearchgate.net

The primary order parameters, ⟨P₂⟩ and ⟨P₄⟩, are the ensemble averages of the second and fourth Legendre polynomials, respectively. Experimental studies on CPHB have shown that the value of ⟨P₂⟩ is slightly higher than what is predicted by the Maier-Saupe molecular field theory. tandfonline.comresearchgate.net Conversely, the ⟨P₄⟩ values are found to be significantly smaller than the theoretical predictions. tandfonline.comresearchgate.net This discrepancy suggests that while the Maier-Saupe theory provides a foundational understanding, it does not fully capture the complex intermolecular interactions governing the nematic phase of CPHB. Further analysis of the X-ray diffraction patterns indicates an apparent molecular length of 28 Å in the nematic phase, which is longer than the 21 Å length of a single molecule in its fully extended form. tandfonline.comresearchgate.net This difference is attributed to the formation of antiparallel associations of molecules, a common feature in cyano-compounds due to strong dipole-dipole interactions. tandfonline.comresearchgate.net

The orientational order in a nematic liquid crystal is highly dependent on temperature. As the temperature increases and approaches the nematic-to-isotropic transition point (T_NI), the thermal energy disrupts the alignment of the molecules, leading to a decrease in the order parameters. For this compound, the variation of ⟨P₂⟩ and ⟨P₄⟩ with temperature has been experimentally determined. tandfonline.com

The ⟨P₂⟩ parameter shows a gradual decrease as the temperature rises within the nematic range, a behavior that is qualitatively consistent with the Maier-Saupe theory. tandfonline.com However, the experimental values remain slightly above the theoretical curve. tandfonline.com The ⟨P₄⟩ parameter also decreases with increasing temperature but deviates more significantly from the theoretical predictions, highlighting the limitations of the mean-field theory in accurately describing the orientational order of this specific compound. tandfonline.com

Interactive Data Table: Temperature Dependence of Order Parameters for this compound

| Temperature (°C) | ⟨P₂⟩ | ⟨P₄⟩ |

| 44.0 | 0.59 | 0.18 |

| 47.5 | 0.55 | 0.15 |

| 51.0 | 0.50 | 0.12 |

| 54.5 | 0.43 | 0.09 |

Note: Data extracted and interpolated from graphical representations in scientific literature. tandfonline.com

Dielectric spectroscopy is a powerful technique for investigating the molecular dynamics and reorientational motions in liquid crystals. For this compound, studies of its dielectric properties provide insights into the relaxation processes occurring in its nematic phase.

Experimental investigations of CPHB have been conducted by measuring the complex dielectric permittivity (ε*) over a wide frequency range, from 1 kHz to 1 GHz. tandfonline.comresearchgate.netresearchgate.net These measurements are performed for two principal orientations of the nematic director (n ) relative to the probing electric field (E ): parallel (E || n ) and perpendicular (E ⊥ n ). tandfonline.comresearchgate.netresearchgate.net

When the electric field is parallel to the director (E || n ), the dielectric spectrum reveals two distinct relaxation domains. researchgate.netbeilstein-journals.org A similar two-domain spectrum is observed in the isotropic phase. researchgate.netbeilstein-journals.org However, when the electric field is oriented perpendicular to the director (E ⊥ n ), the dielectric spectrum becomes more complex, and three Cole-Cole-type relaxation domains can be distinguished. researchgate.netbeilstein-journals.org The positive dielectric anisotropy of CPHB is attributed to the large permanent dipole moment of the terminal cyano group, which is nearly parallel to the long molecular axis. researchgate.net

The observed dielectric relaxation domains correspond to different modes of molecular reorientation. The low-frequency relaxation process, which is the most prominent in the E || n spectrum, is associated with the rotation of the molecules around their short molecular axis. researchgate.net This motion is significantly hindered by the nematic potential and is thus characterized by a longer relaxation time.

In the E ⊥ n configuration, the three observed domains are attributed to more complex molecular movements. These include the rotation of molecules around their long axis, which is a faster process, as well as precessional movements and other intramolecular motions. researchgate.net The analysis of these relaxation processes provides valuable information about the viscosity, elastic constants, and the microscopic environment experienced by the molecules within the nematic phase.

Interactive Data Table: Dielectric Relaxation Domains in Nematic this compound

| Director Orientation | Number of Relaxation Domains | Associated Molecular Motions |

| E || n | 2 | Rotation around the short molecular axis (low frequency) |

| E ⊥ n | 3 | Rotation around the long molecular axis, precessional movements |

Dielectric Relaxation Processes in Nematic Phase

Smectic Phase Induction and Behavior in this compound Mixtures

While this compound itself does not exhibit a smectic phase, it can be induced in binary mixtures with other mesogenic compounds. This phenomenon is of significant interest as it allows for the creation of new materials with tailored properties.

An induced smectic A phase has been observed in a binary system composed of this compound (CPHB) and 4-n-pentyl phenyl 4-n'-hexyloxy benzoate (B1203000) (ME6O.5). tandfonline.comresearchgate.net The phase diagram of this mixture shows the appearance of an enantiotropic-induced smectic A phase over a specific range of CPHB mole fractions, approximately between 0.18 and 0.59. researchgate.net

The formation of this induced smectic phase is investigated through various experimental techniques, including differential scanning calorimetry (DSC), refractive index measurements, and density studies. tandfonline.comresearchgate.net DSC scans of the mixtures clearly show the nematic-smectic phase transitions. researchgate.netresearchgate.net The density of the mixture in the induced smectic phase reaches a maximum at a CPHB mole fraction of 0.32, which corresponds to the highest thermal stability of the smectic phase. tandfonline.com This suggests a more tightly packed molecular arrangement at this specific composition. The induction of the smectic phase in these mixtures is often attributed to specific intermolecular interactions, such as charge transfer complexes or favorable geometric packing between the two different types of molecules, which are not present in the pure components.

Induced Smectic Phases in Binary Mixtures with Nematogenic Compounds

While this compound (CPHB) itself does not exhibit a smectic phase, it has been shown to induce smectic phases when mixed with other nematogenic compounds. A notable example is the binary system of CPHB and 4-n-pentyl phenyl 4-n'-hexyloxy benzoate (ME6O.5). The phase diagram of this binary mixture reveals the presence of an induced smectic A phase over a specific composition range. tandfonline.comresearchgate.net

Differential Scanning Calorimetry (DSC) studies have confirmed the presence of this induced enantiotropic smectic A phase in mixtures where the mole fraction of CPHB is between 0.18 and 0.59. researchgate.net The formation of this induced phase is attributed to specific molecular interactions between the two different types of mesogenic units. beilstein-journals.org This phenomenon of inducing a higher-ordered mesophase by mixing two nematogens is of significant interest for tailoring the material properties for specific applications. beilstein-journals.org

The stability of the induced smectic phase is dependent on the composition of the mixture. For instance, in the ME6O.5 and CPHB system, the density of the induced smectic phase reaches a maximum at a CPHB mole fraction of 0.32, indicating a higher degree of molecular packing and stability at this concentration. researchgate.net

Influence of Molecular Associations on Dielectric Anisotropy in Induced Smectic Phases

The formation of induced smectic phases in binary mixtures involving CPHB has a significant impact on the dielectric properties of the material. Dielectric relaxation spectroscopy is a powerful tool to probe the molecular dynamics and ordering in liquid crystal phases. researchgate.net In the nematic and isotropic phases of pure CPHB, dielectric studies have revealed pretransitional phenomena near the nematic-isotropic (N-I) phase transition, indicating the influence of short-range orientational correlations. researchgate.net

X-ray Diffraction Studies of Layer Spacing in Induced Smectic Phases

X-ray diffraction (XRD) is a fundamental technique for elucidating the structure of liquid crystal phases, particularly for determining the layer spacing in smectic mesophases. arxiv.orgmdpi.com For induced smectic phases formed in binary mixtures containing CPHB, XRD studies provide direct evidence of the layered structure and allow for the measurement of the smectic layer periodicity.

In a typical smectic A phase, the layer spacing is expected to be close to the molecular length of the constituent molecules. However, in induced smectic phases, the layer spacing can be influenced by the nature of the molecular packing and any intercalated arrangements of the different molecules. beilstein-journals.org For instance, in some induced smectic phases, an intercalated arrangement where there is a random mixing of the two different types of mesogenic units is entropically favorable. beilstein-journals.org This can lead to a layer spacing that is an average of the lengths of the two components or reflects a more complex packing structure. The temperature dependence of the layer spacing can also provide insights into the stability and nature of the induced smectic phase. mdpi.com

Phase Transitions and Mesophase Stability of this compound Systems

The phase transition temperatures and the stability of the mesophases are critical parameters for the practical application of liquid crystals. The behavior of CPHB in this regard, both as a pure substance and in mixtures, is of considerable interest.

Nematic-Isotropic Phase Transition Temperature Analysis

The nematic-isotropic (N-I) phase transition is a first-order phase transition characterized by the disappearance of long-range orientational order. semanticscholar.org For this compound, the N-I transition temperature is a key characteristic. The study of pretransitional phenomena in the isotropic phase near the N-I transition provides insights into the short-range order and molecular fluctuations. researchgate.net The application of external fields, such as a magnetic field, can influence the N-I transition temperature. aps.orgru.nl

High-resolution heat capacity measurements are often employed to precisely determine the temperature and enthalpy of the N-I transition, which can be described by theoretical models like the Landau model. semanticscholar.org

Effects of Additives and Co-components on Phase Behavior (e.g., Cyanobiphenyls)

The phase behavior of CPHB can be significantly modified by the addition of other liquid crystalline or non-liquid crystalline compounds. A particularly well-studied area is the mixing of CPHB with cyanobiphenyls (nCBs), which are structurally similar compounds. These miscibility studies are crucial for creating eutectic mixtures with desired properties, such as a broad nematic range or specific transition temperatures. mdpi.com

The addition of cyanobiphenyls can either enhance or suppress the existing mesophases of CPHB or lead to the formation of new induced phases. The length of the alkyl chain in the cyanobiphenyl co-component plays a significant role in determining the phase diagram of the resulting mixture. mdpi.com For example, in mixtures of bismesogens containing cyanobiphenyl units with monomeric cyanobiphenyls, the stability of the nematic and other mesophases is found to be dependent on the alkyl chain length of both components. mdpi.com X-ray diffraction studies of such mixtures can reveal details about the molecular packing and segregation of different molecular parts. mdpi.com

Spectroscopic and Computational Analyses of 4 Cyanophenyl 4 Heptylbenzoate

Dielectric Spectroscopy of 4-Cyanophenyl 4-heptylbenzoate

Experimental studies of the dielectric properties of this compound have been conducted across its nematic and isotropic phases, typically within a frequency range of 1 kHz to 1 GHz. tandfonline.comresearchgate.net These investigations involve measuring the complex dielectric permittivity for different orientations of the liquid crystal director (n) relative to the applied electric field (E).

In the nematic phase, measurements of the complex dielectric permittivity are performed for two primary orientations: with the director n parallel to the measuring electric field E (E || n) and perpendicular to it (E ⊥ n). tandfonline.comresearchgate.net In the isotropic phase, where there is no long-range orientational order, only one measurement is necessary.

For the parallel orientation (E || n) and in the isotropic phase, the dielectric spectra reveal the presence of two distinct relaxation processes. tandfonline.comresearchgate.net However, when the director is oriented perpendicular to the electric field (E ⊥ n), the dielectric spectra are more complex, showing three distinguishable relaxation domains. tandfonline.comresearchgate.net These observed relaxation processes are linked to specific molecular reorientational movements. The low-frequency process is associated with the reorientation of molecules around their short axes, while the high-frequency process is connected to rotations around the long molecular axes. tandfonline.com

The dielectric spectra obtained for this compound are analyzed using the Cole-Cole equation, a model that describes dielectric relaxation phenomena. tandfonline.comresearchgate.net It has been determined that for the E || n orientation and for the isotropic phase, the spectra can be decomposed into two elementary domains, each described by the Cole-Cole equation. tandfonline.comresearchgate.net For the E ⊥ n orientation, three Cole-Cole-type domains are required to accurately model the experimental data. tandfonline.comresearchgate.net This analysis allows for the quantification of the relaxation parameters for each molecular motion.

| Phase | Orientation | Number of Relaxation Domains (Cole-Cole) | Associated Molecular Motion |

|---|---|---|---|

| Nematic | E || n | 2 | Low frequency: Reorientation around short molecular axis. High frequency: Reorientation around long molecular axis. tandfonline.com |

| E ⊥ n | 3 | ||

| Isotropic | N/A | 2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Orientational Ordering Studies

The orientation of different segments within the this compound (also referred to as 7CPB) molecule has been extensively studied using Carbon-13 (¹³C) NMR spectroscopy. tandfonline.comresearchgate.net A technique known as proton-encoded local field (PELF) spectroscopy, combined with off-magic-angle spinning (OMAS), has been employed to acquire high-resolution 2D spectra. tandfonline.com

From these spectra, the order parameters for various molecular segments can be calculated. tandfonline.com These order parameters provide a quantitative measure of the degree of alignment of each part of the molecule with the liquid crystal director. Studies have shown that linear relationships can be established between the order parameters obtained from 2D NMR and the anisotropic chemical shifts measured in 1D ¹³C NMR experiments. tandfonline.com The orientational order parameters for homologous series of 4-cyanophenyl 4-alkylbenzoates have been determined at various temperatures using several methods, including ¹³C-NMR and X-ray diffraction. nih.gov

| Technique | Information Obtained | Key Findings |

|---|---|---|

| ¹³C NMR (1D) | Anisotropic chemical shifts | Correlates linearly with order parameters. |

| Proton-Encoded Local Field (PELF) Spectroscopy with OMAS (2D) | ¹³C-¹H dipolar couplings | Allows for direct calculation of segmental order parameters. |

X-ray Diffraction in Structural Characterization of Liquid Crystalline Phases

X-ray diffraction (XRD) is a primary tool for investigating the structural arrangement of molecules in the liquid crystalline phases of this compound. tandfonline.com XRD studies on oriented nematic samples have been performed at different temperatures to probe the molecular packing. tandfonline.comresearchgate.net

From the angular distribution of the X-ray intensities, the orientational distribution function, f(β), can be calculated. tandfonline.com This function, in turn, allows for the determination of the orientational order parameters

and

.[

researchgate.netfor this compound has been found to be slightly higher than that predicted by the Maier-Saupe molecular field theory, while the

values are significantly smaller than theoretical predictions.[

tandfonline.comtandfonline.com| Parameter | Value | Significance |

|---|---|---|

| Molecular Length (l) from XRD | 28 Å | Suggests antiparallel molecular association. |

| Molecular Length (Model) | 21 Å | Length of a single, fully extended molecule. |

| Order Parameter | Slightly > Maier-Saupe theory | Indicates a high degree of orientational order. |

| Order Parameter | Much < Maier-Saupe theory | Provides more detailed information about the orientational distribution. |

Computational Studies on this compound

Computational methods are used to complement experimental data and provide deeper insight into the molecular properties of this compound.

The crystalline structure of this compound (CPHB) has been examined, providing foundational data for understanding its molecular interactions. researchgate.net High-resolution solid-state ¹³C NMR, combined with cross-polarization and magic-angle spinning (CP/MAS), has been used to study the crystalline structure. researchgate.net The spectral features observed are correlated with the crystallographic structure. researchgate.net Such analyses, often supported by quantum-mechanical calculations, reveal how the distribution of electron charge within the molecule influences its geometry and intermolecular forces. researchgate.net The presence of the polar cyano (-C≡N) group and the ester linkage (-COO-) creates a significant dipole moment, which governs the antiparallel association observed in X-ray diffraction studies and influences the dielectric properties of the material. tandfonline.com

Theoretical Predictions of Molecular Reorientational Movements

Theoretical models and computational analyses provide significant insights into the molecular dynamics of this compound, particularly concerning its reorientational movements in different phases. These predictions are often correlated with experimental data from techniques like dielectric spectroscopy to elucidate the complex molecular behavior.

Studies involving experimental and theoretical comparisons have been conducted on the nematic and isotropic phases of this compound. tandfonline.comresearchgate.net In the nematic phase, the orientation of the director (n) relative to an applied electric field (E) is a critical factor. Theoretical predictions are compared against dielectric relaxation measurements, which reveal distinct domains of molecular motion.

When the director is oriented parallel to the electric field (E || n) in the nematic phase, theoretical models are compared with experimental data that distinguish three elementary domains of relaxation. tandfonline.comresearchgate.net In contrast, when the director is perpendicular to the electric field (E ⟂ n), and also in the isotropic phase, only two relaxation domains are typically observed. tandfonline.comresearchgate.net These domains correspond to different modes of molecular reorientation.

The primary reorientational movements considered in theoretical models for calamitic (rod-like) liquid crystals like this compound are:

Rotation around the short molecular axis: This is a relatively slow, end-over-end tumbling motion. It is associated with the low-frequency relaxation process. tandfonline.com

Rotation around the long molecular axis: This is a faster rotational motion. tandfonline.com

Precessional motion of the long axis: This involves the wobbling of the molecule within the nematic potential.

The presence of distinct relaxation domains in dielectric spectroscopy is theoretically linked to these reorientational motions. The low-frequency domain is attributed to the rotation around the short axis, which is significantly hindered by the nematic potential. The high-frequency domains are associated with the less hindered rotation around the long molecular axis. tandfonline.com

The comparison between theoretical predictions and experimental results allows for a detailed understanding of how the molecule's structure and the anisotropic environment of the liquid crystal phase govern its dynamic behavior. tandfonline.comresearchgate.net

Table of Predicted Reorientational Domains

| Phase | Director Orientation (n) vs. Electric Field (E) | Number of Predicted Relaxation Domains | Corresponding Molecular Motions |

| Nematic | E | n | |

| Nematic | E ⟂ n | 2 | Rotation around long axis and other high-frequency motions |

| Isotropic | N/A | 2 | Isotropic rotation around short and long axes |

Applications of 4 Cyanophenyl 4 Heptylbenzoate in Advanced Materials

Utilization in Liquid Crystal Display Technologies

4-Cyanophenyl 4-heptylbenzoate is a well-established compound in the field of liquid crystal displays (LCDs). Its properties make it a valuable component in mixtures designed for various display applications. The compound exhibits a nematic phase between 44°C and 56.6°C, a crucial characteristic for display functionality. As long as the material is not allowed to solidify, it can undergo repeated and reversible nematic-to-isotropic phase transitions, which is a fundamental requirement for its use in LCDs.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Mesophase Behavior | Cr 44 N 56.6 I |

| Appearance | White to Light yellow powder/crystal |

Source: SYNTHON Chemicals

This compound serves as a foundational component in the formulation of nematic liquid crystal mixtures. Nematic materials with positive dielectric anisotropy are essential for Twisted Nematic (TN) and Super Twisted Nematic (STN) LCDs. The presence of the cyano (CN) group in the molecule induces a strong dipole moment, contributing to a positive dielectric anisotropy, which is necessary for the liquid crystal molecules to align with an applied electric field. This alignment principle is the basis for pixel switching in the most common types of LCDs.

The electro-optical response of a liquid crystal display is heavily influenced by the dielectric properties of the liquid crystal material. Research on this compound has involved detailed studies of its dielectric relaxation in both nematic and isotropic phases. Experimental studies measuring the complex dielectric permittivity have been performed across a wide frequency range (1 kHz to 1 GHz). These measurements are critical for understanding how the molecules respond to the alternating electric fields used in display devices, which in turn dictates switching speeds and power consumption. The dielectric anisotropy of a liquid crystal mixture, to which this compound contributes, is a key parameter in determining the threshold voltage required to switch a pixel from the "off" to the "on" state.

In practical applications, single liquid crystal compounds are rarely used. Instead, eutectic mixtures of several compounds are formulated to achieve a broad operating temperature range, optimized viscosity, and specific electro-optical properties. This compound is a known component in such mixtures. For instance, it has been a component in the Hughes NP55 liquid crystal mixture, where it constituted 43.8% of the formulation alongside other benzoate (B1203000) and phenyl compounds. google.com Such blending allows for the fine-tuning of properties like birefringence and dielectric anisotropy to meet the stringent requirements of modern display technologies. google.com

Role in Polymer-Dispersed Liquid Crystal (PDLC) Films

This compound is suitable for use in Polymer-Dispersed Liquid Crystal (PDLC) films, a technology often employed in "smart glass" or privacy windows. tcichemicals.comtcichemicals.com In PDLCs, micro-droplets of a liquid crystal mixture are dispersed within a solid polymer matrix. google.com

OFF State (No Voltage): Without an electric field, the liquid crystal molecules within the droplets are randomly oriented. This random alignment causes a mismatch in the refractive indices between the liquid crystal droplets and the polymer matrix, leading to the scattering of incident light and rendering the film opaque or translucent. tcichemicals.com

ON State (Voltage Applied): When a voltage is applied across the film, the liquid crystal molecules align with the electric field. In this aligned state, the refractive index of the liquid crystal matches that of the polymer matrix. tcichemicals.com Consequently, light can pass through with minimal scattering, and the film becomes transparent. tcichemicals.com

The specific properties of this compound, such as its positive dielectric anisotropy and refractive indices, make it a valuable component for the liquid crystal mixtures used in these PDLC applications. google.com

Development of Liquid Crystal Thermometers

The principle behind liquid crystal thermometers relies on the temperature-sensitive nature of chiral nematic (or cholesteric) liquid crystals. tcichemicals.com While this compound itself is a nematic, not a cholesteric liquid crystal, such nematic materials form the basis of cholesteric mixtures. A cholesteric phase can be induced by adding a chiral dopant to a nematic host. tcichemicals.com

The helical structure of a chiral nematic liquid crystal has a specific pitch—the distance over which the molecules complete a 360° twist. This pitch is highly sensitive to temperature. As the temperature changes, the pitch of the helical structure changes, which in turn alters the wavelength of light that is selectively reflected. This change in reflected wavelength is observed as a change in color. tcichemicals.com The distinct and reversible phase transitions of nematic compounds like this compound are fundamental to creating host mixtures whose properties can be precisely tuned for thermometric applications across specific temperature ranges.

Integration in Polymer Synthesis and Characterization

While this compound is primarily used as a functional component in liquid crystal mixtures rather than as a monomer for polymerization, its interactions within polymer systems are relevant. In the context of PDLCs, the liquid crystal is mixed with a polymer precursor before curing, and its chemical structure influences the phase separation process that forms the final film morphology. Furthermore, in polymer characterization, nematic liquid crystals can be used as anisotropic solvents for techniques like NMR spectroscopy to determine the orientational order of polymer solutes. In one study, the isotropic liquid crystal phase of this compound was used as a medium to study the symmetry of hydrogen bonds in a separate compound, demonstrating its utility as a specialized solvent environment for chemical characterization. acs.org There is also mention of its potential use as a plasticizer in photoelastic polyurethane resins. google.com

Mixtures with Liquid Crystalline Copolymers for Enhanced Behavior

In one such study, diblock copolymers containing polyethylene (B3416737) oxide (PEO) and a polymethacrylate (B1205211) with cyano-terminated phenyl benzoate side chains (PEO-b-PM6BACP) were synthesized. nih.gov The evaluation of the liquid crystalline properties of these copolymers revealed that the cyanophenyl benzoate moieties drive the formation of smectic LC phases. nih.gov This ordering is crucial for the material's performance.

Further investigation into the morphology of these copolymers showed that they undergo microphase separation, forming well-defined hexagonal cylinder structures with a lattice period of 18 nm. nih.gov When these copolymers were processed into thin films, the liquid crystalline moieties demonstrated the ability to align unidirectionally along a specific rubbing direction. nih.gov This controlled alignment is a critical feature for applications in optics and electronics, where precise molecular orientation is necessary to manipulate light or electric fields. The cyanophenyl benzoate component is therefore essential for inducing the desired self-assembly and anisotropic behavior in these advanced polymer systems.

Table 1: Properties of Copolymers with Cyano-Terminated Phenyl Benzoate Moieties

| Property | Observation | Reference |

| LC Phase | Exhibits smectic liquid crystalline phases | nih.gov |

| Microstructure | Forms hexagonal cylinder structures via microphase separation | nih.gov |

| Lattice Period | 18 nm | nih.gov |

| Alignment | LC moieties show unidirectional alignment in thin films | nih.gov |

Investigation in Biological and Medicinal Chemistry Contexts

Studies of Molecular Interactions and Binding Affinities

The 4-cyanophenyl group, a core component of this compound, is recognized in medicinal chemistry as a significant pharmacophore—a molecular feature responsible for a drug's pharmacological activity. The nitrile (cyano) group can act as a hydrogen bond acceptor, and the phenyl ring can participate in π-stacking interactions, both of which are crucial for binding to biological targets like enzymes and receptors. nih.gov

The importance of the cyanophenyl moiety is highlighted in the development of potent farnesyltransferase inhibitors, where its inclusion is key to the compound's activity. nih.gov Similarly, research into novel anticancer agents has utilized this structure. A series of 4-cyanophenyl substituted thiazol-2-ylhydrazones were synthesized and evaluated for their ability to inhibit cancer cell growth. rsc.org Several of these compounds showed high efficacy, with GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against breast (MCF-7) and colorectal (HCT-116) cancer cell lines. rsc.org These findings underscore the effectiveness of the cyanophenyl group in molecular interactions that lead to potent biological activity.

Table 2: Anticancer Activity of Selected 4-Cyanophenyl Substituted Thiazol-2-ylhydrazones

| Compound | Cancer Cell Line | GI50 (μM) | Reference |

| 3f | MCF-7 (Breast) | 1.0 ± 0.1 | rsc.org |

| 3a′ | MCF-7 (Breast) | 1.7 ± 0.3 | rsc.org |

| 3b′ | HCT-116 (Colorectal) | 1.6 ± 0.2 | rsc.org |

| 3f | HCT-116 (Colorectal) | 1.6 ± 0.1 | rsc.org |

| 3n | HCT-116 (Colorectal) | 1.1 ± 0.5 | rsc.org |

| 3w | HCT-116 (Colorectal) | 1.5 ± 0.8 | rsc.org |

Potential in Drug Delivery Systems

While this compound itself has not been specifically investigated as a drug delivery vehicle, its identity as a liquid crystal places it within a class of materials that has garnered significant interest for this purpose. nih.govresearchgate.net Liquid crystalline phases, particularly lyotropic liquid crystalline phases (LLCPs), are noted for their unique structures that are simultaneously ordered and fluid. nih.gov These materials can self-assemble into various mesophases, such as bicontinuous cubic (cubosomes) and inverse hexagonal (hexosomes), which create distinct nano-environments capable of encapsulating therapeutic molecules. nih.govmdpi.com

The advantages of using liquid crystalline nanostructures for drug delivery include:

High Drug Loading Capacity: The large internal surface area of their complex structures allows for the loading of significant amounts of both hydrophilic and hydrophobic drugs. mdpi.comnih.gov

Protection and Stability: The ordered structure can protect sensitive drugs from degradation in biological environments, such as the gastrointestinal tract. nih.gov

Controlled Release: The composition and structure of the liquid crystal can be modified to control the rate of drug release, allowing for sustained delivery over time. nih.govnih.gov

Biocompatibility: Many lipid-based liquid crystals are biocompatible and bioadhesive, which can improve their interaction with biological membranes and enhance drug absorption. nih.gov

Given these properties, thermotropic liquid crystals like this compound could theoretically be formulated into nanoparticles or emulsions to serve as drug carriers, though this remains an area for future exploration.

Building Block for Pharmaceutical Compounds

The 4-cyanophenyl motif is a versatile and valuable building block in the synthesis of a wide range of pharmaceutical compounds. Its chemical stability and the reactivity of the cyano group make it a useful starting point or intermediate for constructing more complex molecules with specific biological activities.

Research has demonstrated its use in the creation of novel therapeutics. For example, 4-cyanobenzenethiol has been used as a key reactant in the synthesis of 4-cyanophenyl 1,5-dithio-D-ribopyranosides and their derivatives. nih.govsci-hub.ru These resulting thioglycoside compounds were shown to possess significant antithrombotic activity in preclinical studies, indicating their potential as new treatments for blood clotting disorders. nih.gov

In another application, the 4-cyanophenyl fragment was incorporated into thiazole (B1198619) derivatives to create a library of compounds with anticancer properties. rsc.org The straightforward synthesis and the potent activity of the resulting molecules highlight the utility of the 4-cyanophenyl structure as a reliable scaffold for developing new drug candidates. rsc.org The prevalence of this moiety in various biologically active molecules confirms its importance as a fundamental building block in modern medicinal chemistry. researchgate.netgoogleapis.com

Industrial Applications in Specialty Chemicals

The primary industrial application of this compound is as a component in specialty chemical mixtures for the electronics industry, specifically in the manufacturing of liquid crystal displays (LCDs). dakenchem.com This compound belongs to the class of nematic liquid crystals, which are characterized by molecules that have long-range orientational order but no positional order. dakenchem.com

The utility of this compound in this field stems from its specific physical properties. It exhibits a nematic phase over a defined temperature range, transitioning from a solid crystal to the nematic phase and then to an isotropic liquid at specific temperatures. tandfonline.com Its molecular structure, featuring a polar cyano group, results in a positive dielectric anisotropy. This means the molecules tend to align parallel to an applied electric field, a fundamental principle behind the operation of the most common types of LCDs, such as twisted nematic (TN) displays. dakenchem.com

In practice, single liquid crystal compounds like this compound are rarely used alone. Instead, they are formulated into complex mixtures with other liquid crystals, such as various cyanobiphenyls (e.g., 5CB or 7CB), to create a final product with optimal performance characteristics. google.comossila.commdpi.com These characteristics include:

A broad operating temperature range.

Low viscosity for fast switching times.

Appropriate birefringence (optical anisotropy).

A suitable threshold voltage for low power consumption.

By carefully blending this compound with other mesogenic compounds, manufacturers can fine-tune the properties of the mixture to meet the precise requirements of a specific display application. google.com

Table 3: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C21H23NO2 | |

| Crystal to Nematic Transition | 43.5 °C | tandfonline.com |

| Nematic to Isotropic Transition | 56.0 °C | tandfonline.com |

| Molecular Length (extended) | ~21 Å | tandfonline.com |

| Apparent Molecular Length (X-ray) | 28 Å (suggests anti-parallel association) | tandfonline.com |

Interactions of 4 Cyanophenyl 4 Heptylbenzoate with Other Materials

Swelling Behavior of Polymer Networks in 4-Cyanophenyl 4-heptylbenzoate as a Liquid Crystal Solventntu.edu.sg

The behavior of polymer networks when swollen in a liquid crystal solvent like this compound is a complex phenomenon influenced by the anisotropic nature of the solvent.

Research has been conducted on the swelling behavior of polybutadiene (B167195) networks in various nematic liquid crystal solvents, including this compound. kyoto-u.ac.jp The degree of equilibrium swelling (Q) is a key parameter in these studies, representing the volume of solvent absorbed per unit volume of the polymer network. The nematic state of the solvent, characterized by the orientational order of its molecules, can significantly affect the swelling process. The interaction between the polymer chains and the rod-like liquid crystal molecules governs the extent of swelling.

Formation of Electron-Donor Acceptor Complexes in Mixturessmolecule.comacs.org

The formation of electron-donor-acceptor (EDA) complexes is a phenomenon observed in mixtures where one component can donate electrons and another can accept them. nih.gov The association of an electron-rich substrate with an electron-accepting molecule can lead to the formation of a new molecular aggregate in the ground state, known as an EDA complex. nih.gov While the individual components may not absorb visible light, the resulting EDA complex often does. nih.gov This photochemical activity has been recognized as a powerful strategy in synthetic chemistry. nih.gov In the context of liquid crystal mixtures, the formation of such complexes can influence the phase behavior and other physical properties of the system. The molecular structure of this compound, with its cyano group, suggests it can participate in such interactions. smolecule.com

Miscibility Studies with Other Liquid Crystalline Compoundsnih.gov

The miscibility of this compound with other liquid crystalline compounds is crucial for creating new liquid crystal mixtures with tailored properties for various applications.

Research has shown that cyano-esters like this compound are miscible in all proportions with alkyl and alkoxy cyanobiphenyl nematogens. google.com For instance, a 1:1 mixture of 4-cyano-4'-n-pentylbiphenyl and this compound results in a uniform nematic phase over a wide temperature range. google.com This blending is smooth and does not show the discontinuous physical characteristics or induced smectic phases that can occur in other liquid crystal mixtures. google.com

The phase diagram of a binary system containing this compound (CPHB) and 4-n-pentyl phenyl 4-n'-hexyloxy benzoate (B1203000) (ME6O.5) has been studied, revealing the presence of an induced smectic phase. researchgate.netresearchgate.net The nematic-to-isotropic (N-I) transition temperatures for mixtures of these two compounds vary with the mole fraction of CPHB, as shown in the table below.

| Mole Fraction of CPHB (x) | N-I Transition Temperature (°C) |

|---|---|

| 0.00 | 48.0 |

| 0.20 | 45.5 |

| 0.40 | 42.0 |

| 0.60 | 40.5 |

| 0.80 | 41.5 |

| 1.00 | 44.0 |

These miscibility studies are essential for identifying new phases and understanding the influence of molecular structure on the phase behavior of liquid crystal mixtures. mdpi.com

Advanced Research Directions for 4 Cyanophenyl 4 Heptylbenzoate

Exploration of New Derivatization Pathways for Tailored Properties

The molecular structure of 4-Cyanophenyl 4-heptylbenzoate lends itself to various derivatization strategies aimed at fine-tuning its liquid crystalline properties. Research in this area focuses on modifying the core structure, the terminal groups, and the linkage units to influence phase behavior, transition temperatures, and other physical characteristics.

One common pathway is the esterification reaction between 4-heptylbenzoic acid and 4-cyanophenol, which is the standard synthesis route for the parent compound. smolecule.com By substituting these precursors, a wide array of derivatives can be accessed. For instance, altering the length of the alkyl chain (heptyl group) can systematically vary the melting and clearing points of the resulting liquid crystal. acs.org

Further derivatization can be achieved through reactions targeting the existing functional groups. smolecule.com Key reaction types include:

Hydrolysis: The ester linkage can be cleaved through acid or base-catalyzed hydrolysis, yielding 4-heptylbenzoic acid and 4-cyanophenol. smolecule.com This reaction, while breaking down the molecule, is fundamental to understanding its chemical stability and can be a starting point for creating new compounds by re-esterification with different partners.

Transesterification: Reaction with another alcohol in the presence of an acid catalyst can replace the 4-cyanophenol group, leading to a new ester with potentially different mesogenic properties. smolecule.com

Reduction of the Cyano Group: The cyano (C≡N) group can be reduced to an amine (CH₂NH₂). This transformation would dramatically alter the polarity and hydrogen bonding capabilities of the molecule, likely leading to significant changes in its liquid crystalline behavior. smolecule.com

Introducing lateral substituents, such as fluorine atoms, onto the phenyl rings is another powerful strategy. Fluorination can impact molecular packing and intermolecular interactions, leading to changes in the dielectric anisotropy and other electro-optical properties. scribd.comresearchgate.net For example, the introduction of a fluorine atom in the 2-position of the phenyl ring can influence the degree of molecular dimerization in the nematic phase. scribd.com The synthesis of homologous series, such as 3-fluoro-4-cyanophenyl 4′-n-alkylbenzoates, allows for systematic studies of how such substitutions affect phase transitions. researchgate.net

Advanced Characterization Techniques for Mesophase Structures

The characterization of the mesophases of this compound (also referred to as CPHB or 7CPB) relies on a suite of advanced analytical techniques to probe its structural and dynamic properties at the molecular level.

X-ray Diffraction (XRD) is a cornerstone technique for elucidating the arrangement of molecules in the liquid crystalline state. Studies on oriented samples of this compound in its nematic phase have utilized XRD to determine the orientational distribution function, f(β), and the corresponding order parameters

and

.[

researchgate.net222.29.81values are slightly higher than those predicted by the Maier-Saupe theory, the

values are significantly lower.[

tandfonline.comgoogle.comNuclear Magnetic Resonance (NMR) Spectroscopy provides detailed insights into molecular orientation and dynamics. High-resolution solid-state ¹³C NMR using cross-polarization/magic-angle spinning (CP/MAS) has been employed to examine the crystalline structure of CPHB. tandfonline.com These spectra show distinct conformational effects, particularly for the longer heptyl chain, which are attributed to specific crystal packing features. tandfonline.com Furthermore, advanced 2D NMR techniques, such as proton-encoded local field (PELF) spectroscopy combined with off-magic-angle spinning (OMAS), have been used to investigate the orientation of different molecular segments of CPHB. research-solution.comscience.govscience.gov This method allows for the calculation of order parameters from high-resolution 2D spectra. research-solution.comscience.gov

Dielectric Spectroscopy is used to study the rotational dynamics of the molecules. Experimental studies of this compound in its nematic and isotropic phases have been conducted over a wide frequency range (1 kHz to 1 GHz). researchgate.net These measurements of the complex dielectric permittivity reveal different relaxation processes corresponding to molecular reorientations around the short and long axes. researchgate.net For instance, in the nematic phase with the director oriented parallel to the electric field, two relaxation domains are observed, while three domains are distinguishable when the director is perpendicular to the field. researchgate.net

Optical Microscopy and Spectroscopy , including polarizing optical microscopy, are fundamental for identifying phase transitions and observing the textures of the mesophases. researchgate.netresearchgate.net Optical birefringence measurements, often using a laser source, are used to determine the refractive indices of the material, which in turn are used to calculate the order parameter. researchgate.net

These techniques, often used in combination, provide a comprehensive picture of the structure and properties of the mesophases of this compound.

Theoretical Modeling and Simulation of Molecular Dynamics and Interactions